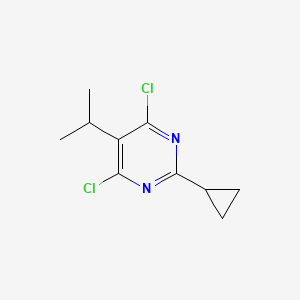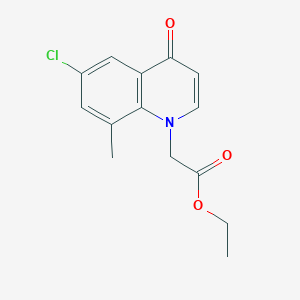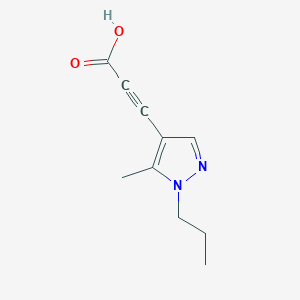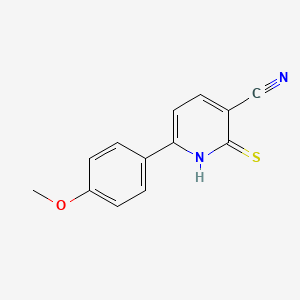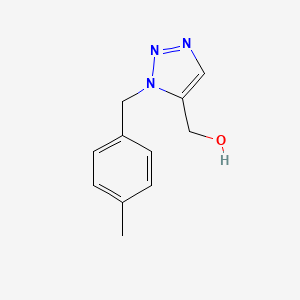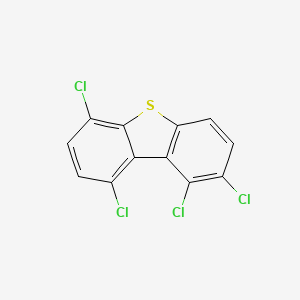
Dibenzothiophene, 1,2,6,9-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzothiophene, 1,2,6,9-tetrachloro- is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with chlorine atoms substituted at the 1, 2, 6, and 9 positions. This compound is a derivative of dibenzothiophene, which is known for its presence in fossil fuels and its role as a sulfur impurity in petroleum products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzothiophene, 1,2,6,9-tetrachloro- can be synthesized through the chlorination of dibenzothiophene. The process involves the reaction of dibenzothiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of dibenzothiophene, 1,2,6,9-tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored to prevent over-chlorination and to ensure the selective substitution of chlorine atoms at the 1, 2, 6, and 9 positions .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzothiophene, 1,2,6,9-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atoms in dibenzothiophene, 1,2,6,9-tetrachloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted dibenzothiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of dibenzothiophene, 1,2,6,9-tetrachloro- involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzothiophene: The parent compound without chlorine substitutions.
Benzothiophene: A similar compound with a single benzene ring fused to a thiophene ring.
Dibenzofuran: A structurally similar compound with an oxygen atom instead of sulfur in the central ring.
Uniqueness
Dibenzothiophene, 1,2,6,9-tetrachloro- is unique due to its specific chlorine substitutions, which impart distinct chemical properties and reactivity. The presence of chlorine atoms enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its non-chlorinated counterparts .
Propiedades
Número CAS |
134705-53-6 |
|---|---|
Fórmula molecular |
C12H4Cl4S |
Peso molecular |
322.0 g/mol |
Nombre IUPAC |
1,2,6,9-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-2-7(15)12-9(5)10-8(17-12)4-3-6(14)11(10)16/h1-4H |
Clave InChI |
HZLNREZBDGXXPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1SC3=C(C=CC(=C23)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



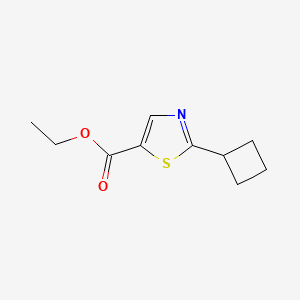
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)
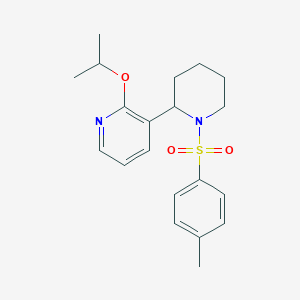
![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
